(3-Azidopropyl)benzene
Overview
Description
(3-Azidopropyl)benzene is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fundamental Chemistry and Molecular Structure
- Benzene and Its Derivatives : Benzene is a fundamental molecule in chemistry, pivotal in studies of aromaticity and delocalization. Its derivatives, including azidopropylbenzene, find applications across biomedical research and materials science. Developments in the chemistry of borazine, an inorganic relative of benzene, have implications for chemical hydrogen storage and BN-based ceramics (Marwitz et al., 2009).
Synthetic Chemistry Applications
- Organocatalytic Oxidative Dehydrogenation : The study by Ma et al. explores the preparation of azobenzenes, where derivatives like 3-azidopropylbenzene can be utilized. This method demonstrates wide tolerance to different substituents, indicating the potential for diverse chemical applications (Ma et al., 2012).
- Improved Synthesis Processes : Research by Kopach et al. on the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a related compound, shows advancements in batch and microflow azide processes, which may be relevant to the synthesis of azidopropylbenzene compounds (Kopach et al., 2009).
- Formation of Benzene from Novel Derivatives : Liu et al.'s work on the transformation of a cyclohexane derivative to benzene underlines the potential of azidopropylbenzene in synthesizing core benzene structures (Liu et al., 2001).
Environmental and Health Research
- Anaerobic Benzene Oxidation : Coates et al. report on the anaerobic oxidation of benzene, relevant to environmental remediation. Understanding these processes can help in mitigating benzene-related environmental impacts, including those from its derivatives (Coates et al., 2001).
- Benzene Health Effects and Susceptibility : Smith's study on the health effects of benzene, including its derivatives, highlights the need for understanding the interaction of these compounds with human health, which can extend to azidopropylbenzene (Smith, 2010).
Advanced Materials and Nanotechnology
- Supramolecular Chemistry Applications : Cantekin et al. discuss benzene-1,3,5-tricarboxamides (BTAs), which have applications in nanotechnology and biomedicine. The potential for azidopropylbenzene in similar applications is considerable, given its structural relation to benzene derivatives (Cantekin et al., 2012).
- Molecular Dynamics in Crystalline Solids : Domínguez et al.'s study on the dynamics of benzene in crystalline structures provides insights into the behavior of azidopropylbenzene in similar environments, potentially informing materials science applications (Domínguez et al., 2002).
Educational and Pedagogical Research
- Teaching Scientific Practices : Sarıbaş & Ceyhan's study on the pedagogical approach to teaching scientific practices, including the use of benzene as a model, can inform the educational application of azidopropylbenzene in chemistry education (Sarıbaş & Ceyhan, 2015).
Sustainable Chemical Production
- Sustainable Benzene Production from Lignin : Meng et al.'s research on sustainable benzene production from lignin, a waste product, could guide the development of environmentally friendly methods for producing azidopropylbenzene derivatives (Meng et al., 2021).
Chemical Analysis and Detection
- Detection of Azide in Biological Fluids : Minakata & Suzuki's development of a method to determine azide ion in biological fluids using electron paramagnetic resonance might be adapted for detecting azidopropylbenzene in similar contexts (Minakata & Suzuki, 2005).
Mechanism of Action
Target of Action
(3-Azidopropyl)benzene is primarily used as a reactant in the preparation of GDP-triazoles . These GDP-triazoles are known to inhibit human α-1,3-fucosyltransferases , which are enzymes that play a crucial role in the biosynthesis of complex carbohydrates.
Mode of Action
It is known that the azide functional group in the compound offers a facile route to the installation of a range of synthetically interesting motifs . This includes amines, aziridines, 1,4-substituted-1,2,3-triazoles, and isocyanates . The [3+2] azide-alkyne cycloaddition, also known as Click chemistry, can be attributed to increasing the popularity of azides with medicinal chemists due to the ease with which biologically active molecules can be constructed with a high degree of structural diversity .
Biochemical Pathways
The compound’s role in the synthesis of gdp-triazoles suggests that it may influence the pathways involving human α-1,3-fucosyltransferases
Pharmacokinetics
It’s known that the compound is thermally unstable and prone to detonation . This instability could potentially affect its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of the action of this compound is the synthesis of GDP-triazoles . These compounds have been shown to inhibit human α-1,3-fucosyltransferases , potentially impacting the biosynthesis of complex carbohydrates.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s thermal instability suggests that temperature could significantly impact its stability and efficacy . Additionally, the compound’s synthesis from alkyl mesylates and halides was investigated under continuous flow conditions, suggesting that the flow rate and pressure could also influence its action .
Properties
IUPAC Name |
3-azidopropylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBBQJILJGRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395787 | |
Record name | (3-azidopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27126-20-1 | |
Record name | (3-azidopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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